![molecular formula C17H18N2O4 B2866934 1-(3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 701227-03-4](/img/structure/B2866934.png)
1-(3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Description
1-(3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Antimicrobial and Antitubercular Applications
Derivatives of the specified compound have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. For example, a series of related compounds were synthesized by the condensation of certain chalcones with hydrazine hydrate, showing significant antitubercular activity (Bhoot, D., Khunt, R., & Parekh, H., 2011). Additionally, novel series involving modifications of this compound have demonstrated antimicrobial properties through molecular docking studies, indicating their potential as bioactive compounds against Staphylococcus aureus and Escherichia coli (Khumar, A. B. S., Ezhilarasi, M. R., & Prabha, B., 2018).
Anti-inflammatory and Antioxidant Properties
Research has also focused on evaluating the anti-inflammatory and antioxidant capabilities of pyrazole chalcone derivatives. A study demonstrated that certain compounds in this class exhibited promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities, suggesting their utility in drug discovery for anti-inflammatory applications (Bandgar, B., Gawande, S. S., Bodade, R., Gawande, N. M., & Khobragade, C., 2009).
Molecular Docking and ADMET Prediction
Further studies include the synthesis of pyrazole derivatives with a focus on their in vitro antimicrobial evaluation, in silico molecular docking, and ADMET prediction. These studies indicate that the derivatives show good to moderate activity against various bacterial strains, and molecular docking studies suggest their potential mechanism of action at the molecular level (Mathew, M., Chinnamanayakar, R., & Ramanathan, E. M., 2020).
properties
IUPAC Name |
1-[5-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11(20)19-14(15-5-4-8-23-15)10-13(18-19)12-6-7-16(21-2)17(9-12)22-3/h4-9,14H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLPIKOKBZISBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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